molecular formula C10H17N3 B11763315 2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine

2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine

Cat. No.: B11763315
M. Wt: 179.26 g/mol
InChI Key: QRPSMQORRBAFIK-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine is a compound that features an imidazole ring attached to a cyclohexane structure Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function . The compound may also modulate signaling pathways and cellular processes through its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Histamine: A biogenic amine derived from histidine.

    Metronidazole: An antibiotic with an imidazole ring.

    Omeprazole: A proton pump inhibitor containing an imidazole ring.

Uniqueness

2-(1H-Imidazol-5-yl)-1-methylcyclohexanamine is unique due to its specific structural features, including the cyclohexane ring and the position of the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-1-methylcyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c1-10(11)5-3-2-4-8(10)9-6-12-7-13-9/h6-8H,2-5,11H2,1H3,(H,12,13)

InChI Key

QRPSMQORRBAFIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C2=CN=CN2)N

Origin of Product

United States

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